Bis(2-ethylhexyl)phosphine oxide
Description
Bis(2-ethylhexyl)phosphine oxide (DEHAPO) is a phosphine oxide derivative characterized by two 2-ethylhexyl groups attached to a central phosphorus atom. It is synthesized via a Grignard reagent approach, where 2-ethylhexyl bromide reacts with magnesium powder in tetrahydrofuran (THF) to form (2-ethylhexyl)magnesium bromide. This intermediate is then reacted with diethylphosphite to yield DEHAPO after hydrolysis and purification steps . DEHAPO is notable for its amphiphilic properties, combining hydrophobic alkyl chains with a polar phosphine oxide group, making it effective in solvent extraction, coordination chemistry, and materials science. Its structural flexibility and electron-withdrawing phosphine oxide moiety enable applications in metal ion separation, catalysis, and flame retardancy .
Properties
IUPAC Name |
bis(2-ethylhexyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OP/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOHWDNKQEABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[P+](=O)CC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most widely documented method involves reacting phosphorus oxychloride (POCl₃) with 2-ethylhexanol in a stoichiometric ratio. The reaction proceeds via nucleophilic substitution, where hydroxyl groups of 2-ethylhexanol displace chlorine atoms from POCl₃. This exothermic process generates HCl gas as a byproduct, necessitating controlled temperature and gas removal systems.
The general reaction is:
Further reaction with additional 2-ethylhexanol yields the final bis(2-ethylhexyl)phosphine oxide.
Catalytic Systems and Optimization
A Chinese patent (CN105440072A) details a catalytic system using aluminum chloride (AlCl₃) doped with 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt%) and ammonium vanadate (0.01–0.05 wt%). This composite catalyst enhances reaction efficiency by stabilizing intermediates and reducing side reactions. Key parameters include:
Purification and Yield
Post-reaction steps involve neutralizing residual HCl with NaOH (20–60% concentration), followed by washing, filtration, and vacuum distillation. The patent reports yields exceeding 85% under optimized conditions.
Industrial-Scale Production
Scalability Challenges
Industrial methods mirror laboratory protocols but emphasize cost-efficiency and safety. Large-scale reactors require:
Case Study: Patent CN105440072A
A 1,000L reactor process described in the patent uses:
-
100 kg POCl₃
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127 kg 2-ethylhexanol
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0.1 kg catalyst mixture
Reaction at 40°C for 4 hours followed by NaOH neutralization achieves a product purity of >98%.
Alternative Synthetic Routes
Acid Chloride Intermediate Routes
A PMC study synthesizes a related bisacylphosphine oxide via acid chloride intermediates. Though structurally distinct, this method underscores the role of chlorinating agents (e.g., SOCl₂) in activating carboxylic acids for phosphine coupling.
Comparative Analysis of Methods
Quality Control and Characterization
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl)phosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new organophosphorus compounds with different substituents .
Scientific Research Applications
Chemical Synthesis and Catalysis
Organophosphorus Chemistry
Bis(2-ethylhexyl)phosphine oxide serves as a versatile ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in catalysis, particularly in reactions involving transition metals. For instance, it has been used to synthesize unsymmetrical bis(phosphine) oxides, which can tune catalytic properties due to their unique electronic and steric characteristics .
Case Study: Phosphine Oxide Ligands
Research has shown that unsymmetrical bis(phosphine) oxides exhibit enhanced catalytic activity in various organic transformations, such as cross-coupling reactions. The synthesis of these ligands often involves the alkylation of sodium phosphinites with halides, leading to the formation of stable intermediates that can be further modified for specific applications .
Materials Science
Flame Retardants and Plasticizers
this compound is also recognized for its role in producing flame retardants and plasticizers. It is structurally similar to other organophosphate compounds used in plastics and polymers, contributing to their thermal stability and mechanical properties. Its application as a plasticizer enhances flexibility and durability in materials like polyvinyl chloride (PVC) and polyurethane .
Data Table: Applications in Materials Science
| Application Type | Specific Use Case | Benefits |
|---|---|---|
| Flame Retardants | Used in PVC and polyurethane | Increases thermal stability |
| Plasticizers | Enhances flexibility in polymers | Improves mechanical properties |
| Coatings | Used in paints and sealants | Provides water resistance and durability |
Biological Applications
Pharmaceutical Research
Recent studies have indicated that phosphine oxides, including this compound derivatives, may possess biological activity. For example, certain derivatives have been evaluated for their potential as topoisomerase inhibitors, which are crucial targets in cancer therapy . The biological evaluation of these compounds highlights their potential therapeutic uses.
Case Study: Anticancer Activity
A study demonstrated that specific phosphine oxide derivatives exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could be further explored for developing new anticancer agents .
Environmental Applications
Sensing and Detection
The compound has been utilized in the development of luminescent sensors for detecting environmental pollutants. For instance, this compound has been incorporated into nanostructures that enhance luminescent properties, allowing for sensitive detection of antibiotics like ceftriaxone in aqueous solutions . This application underscores its significance in environmental monitoring.
Data Table: Environmental Applications
| Application Type | Specific Use Case | Benefits |
|---|---|---|
| Environmental Sensors | Detection of pollutants | High sensitivity and specificity |
| Wastewater Treatment | Removal of contaminants | Effective degradation of harmful substances |
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)phosphine oxide involves its ability to act as a ligand and form complexes with various metal ions. This property is crucial in its applications in coordination chemistry and extraction processes. The compound’s molecular structure allows it to interact with metal ions, facilitating their separation and purification .
Comparison with Similar Compounds
Data Tables
Key Research Findings
- Extraction Superiority : DEHAPO outperforms TEHPO and TOPO in cerium(IV) recovery due to its tailored alkyl chain geometry, which reduces steric hindrance while maintaining lipophilicity .
- Catalytic Utility : DPO’s phenyl groups enhance catalytic activity in Pd-mediated Hirao reactions, but DEHAPO’s alkyl chains improve solubility in industrial solvents .
- Material Science : DPO derivatives show higher flame retardancy in epoxy resins, whereas DEHAPO’s lower thermal stability limits its use in high-temperature applications .
Q & A
Q. What are the established synthetic routes for Bis(2-ethylhexyl)phosphine oxide, and how can purity be optimized during synthesis?
this compound is typically synthesized via phosphorylation reactions using 2-ethylhexyl derivatives and phosphorus precursors. Key steps include:
- Solvent selection : Use non-polar solvents (e.g., toluene) to minimize side reactions .
- Catalytic optimization : Alkali metal bases (e.g., potassium tert-butoxide) improve reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol removes unreacted intermediates. Pharmacopeial standards recommend verifying purity via acid-base titration for phosphoric acid derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Structural confirmation : NMR (³¹P for phosphorus environment, ¹H/¹³C for alkyl chains) and FTIR (P=O stretching at 1150–1250 cm⁻¹) .
- Quantitative analysis : High-performance liquid chromatography (HPLC) with UV detection, calibrated against USP-grade reference standards .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds (>200°C under inert atmospheres) .
Q. How should this compound be stored to maintain stability, and what decomposition products are observed?
- Storage : Inert conditions (argon atmosphere) and amber glass containers to prevent photodegradation. Avoid temperatures >40°C .
- Decomposition : Hydrolysis under acidic conditions yields phosphinic acid derivatives. No hazardous byproducts are reported under controlled storage .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying this compound’s solvent extraction efficiency?
- Variables : Solvent polarity, pH, and temperature. A 2³ factorial design identifies interactions between variables .
- Methodology : Use response surface methodology (RSM) to model extraction efficiency. For example, polar solvents (e.g., kerosene) maximize metal ion complexation in liquid-liquid extraction .
- Validation : Compare results with computational simulations (e.g., COSMO-RS for solvent-solute interactions) .
Q. How should researchers resolve contradictions in reported partition coefficients for this compound in solvent extraction systems?
Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicity of this compound?
- Persistence studies : OECD 301F biodegradation tests under aerobic conditions. Phosphine oxides typically show low mineralization rates (<20% in 28 days) .
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Structural analogs (e.g., tris(2-ethylhexyl) phosphate) exhibit moderate aquatic toxicity .
Q. How can this compound research be integrated into broader theoretical frameworks, such as coordination chemistry or green chemistry principles?
- Coordination chemistry : Study ligand-metal binding kinetics using stopped-flow spectrophotometry. Phosphine oxides act as weak field ligands, favoring lanthanide complexation .
- Green chemistry : Evaluate atom economy during synthesis and solvent recovery rates. Life-cycle assessment (LCA) models quantify environmental footprints .
Q. What validation protocols ensure reproducibility in this compound’s application studies (e.g., catalysis, material science)?
- Interlaboratory validation : Follow ISO/IEC 17025 guidelines for analytical method transfer. Include blind controls and reference materials .
- Catalytic studies : Report turnover numbers (TON) and frequencies (TOF) with error margins. For material science, correlate phosphine oxide doping levels with material properties (e.g., thermal conductivity) via regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
